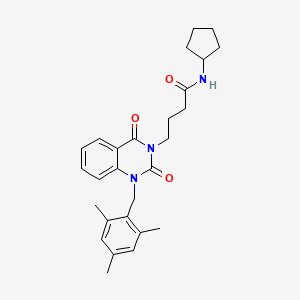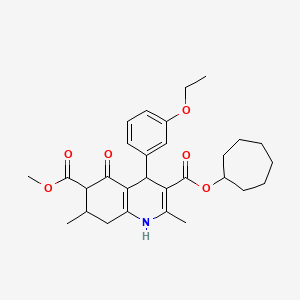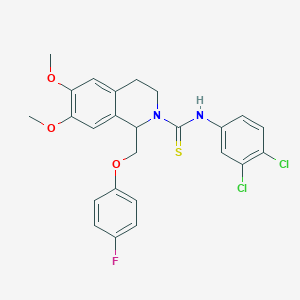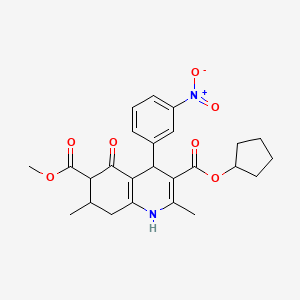![molecular formula C22H19N3O6 B11441819 6-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B11441819.png)
6-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid” is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as hydroxyl, methoxy, and carboxylic acid, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of hydroxyl, methoxy, and carboxylic acid groups through various organic reactions such as methylation, hydroxylation, and carboxylation.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“6-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carboxylic acid to alcohol.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield quinones.
- Reduction may yield alcohols.
- Substitution may yield halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of “6-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid” involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
- 6-(4-Hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
Uniqueness
The unique combination of functional groups in “6-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid” contributes to its distinct chemical properties and potential applications. The presence of both hydroxyl and methoxy groups on the phenyl rings, along with the pyrazolopyridine core, makes it a versatile compound for various chemical transformations and biological interactions.
Properties
Molecular Formula |
C22H19N3O6 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
6-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C22H19N3O6/c1-29-13-6-4-11(5-7-13)19-18-14(22(27)28)10-15(23-21(18)25-24-19)12-8-16(30-2)20(26)17(9-12)31-3/h4-10,26H,1-3H3,(H,27,28)(H,23,24,25) |
InChI Key |
IXRJRHLXYDDGGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C4=CC(=C(C(=C4)OC)O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B11441738.png)

![6-bromo-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11441748.png)
![2-[(2-Fluorobenzyl)thio]-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11441757.png)
![ethyl 7-(furan-2-ylmethyl)-6-(2-naphthalen-2-yloxyacetyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11441769.png)
![3-(3-methoxypropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11441771.png)



![2-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B11441789.png)
![N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B11441791.png)
![2-{[1-(3-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11441793.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11441795.png)
![5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11441811.png)
